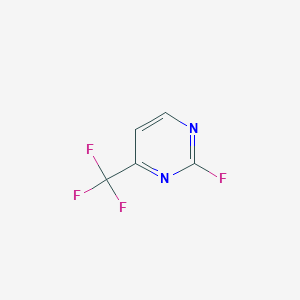
2-Fluoro-4-(trifluoromethyl)pyrimidine
概要
説明
2-Fluoro-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyrimidine derivatives using reagents such as elemental fluorine (F2) or N-fluoropyridinium salts . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(trifluoromethyl)pyrimidine often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
2-Fluoro-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can act as a ligand in catalytic coupling reactions, such as the palladium-catalyzed aerobic oxidative coupling of xylene.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium amides, palladium catalysts, and various nucleophiles. Reaction conditions often involve the use of organic solvents like acetonitrile or dimethylformamide (DMF) and may require elevated temperatures or specific pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidines, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
2-Fluoro-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the central nervous system.
Agrochemicals: The compound is employed in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: Its unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets . In agrochemicals, it disrupts essential biological processes in pests, leading to their elimination .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a chlorine atom instead of a fluorine atom.
4-(Trifluoromethyl)pyridine: Lacks the fluorine atom at the 2-position.
Uniqueness
2-Fluoro-4-(trifluoromethyl)pyrimidine is unique due to the combination of fluorine and trifluoromethyl groups on a pyrimidine ring. This combination imparts distinct electronic and steric properties, making it particularly valuable in applications requiring high specificity and stability .
特性
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNSLYVNEPJSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















